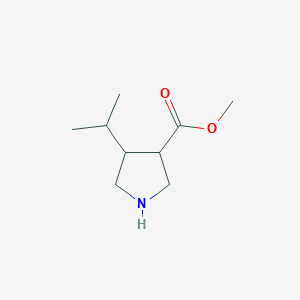![molecular formula C8H5F13O B13404974 2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol CAS No. 872398-72-6](/img/structure/B13404974.png)
2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol is a fluorinated organic compound characterized by the presence of perfluorohexyl groups and isotopic labeling with deuterium (2H) and carbon-13 (13C)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol typically involves the reaction of perfluorohexyl iodide with isotopically labeled ethylene oxide under controlled conditions. The reaction is carried out in an inert atmosphere, such as argon, to prevent unwanted side reactions. The mixture is stirred at a constant temperature, usually around 30°C, to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding perfluorohexyl carboxylic acids.
Reduction: Reduction reactions can convert the compound into perfluorohexyl alkanes.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Perfluorohexyl carboxylic acids.
Reduction: Perfluorohexyl alkanes.
Substitution: Various substituted perfluorohexyl derivatives.
Scientific Research Applications
2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its isotopic labeling.
Biology: Investigated for its potential use in studying biological processes involving fluorinated compounds.
Medicine: Explored for its role in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the development of advanced materials, including non-stick coatings and fire-resistant fabrics
Mechanism of Action
The mechanism of action of 2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol involves its interaction with specific molecular targets and pathways. The compound’s fluorinated nature allows it to interact with lipid membranes, potentially altering their properties. Additionally, its isotopic labeling makes it a valuable tool for tracing metabolic pathways and studying molecular interactions in various systems .
Comparison with Similar Compounds
Similar Compounds
2-Perfluorohexyl-[1,2-13C2]-ethanoic acid: A related compound with similar fluorinated groups but different functional groups.
Perfluorohexyloctane: Another fluorinated compound used in ophthalmology for treating dry eye disease.
Uniqueness
2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol is unique due to its specific isotopic labeling, which enhances its utility in NMR spectroscopy and other analytical techniques. Its combination of fluorinated and isotopically labeled groups makes it a versatile compound for various research applications .
Properties
CAS No. |
872398-72-6 |
|---|---|
Molecular Formula |
C8H5F13O |
Molecular Weight |
368.10 g/mol |
IUPAC Name |
1,1-dideuterio-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro(1,2-13C2)octan-1-ol |
InChI |
InChI=1S/C8H5F13O/c9-3(10,1-2-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h22H,1-2H2/i1+1,2+1D2 |
InChI Key |
GRJRKPMIRMSBNK-CKAPDXAHSA-N |
Isomeric SMILES |
[2H][13C]([2H])([13CH2]C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Canonical SMILES |
C(CO)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4-Bis[1-(4-fluorophenyl)-2,2-difluoroeth-1-enyl]benzene](/img/structure/B13404908.png)
![8-hydroxy-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6,7,8-tetrahydropyrimido[1,2-a]purin-10-one](/img/structure/B13404910.png)
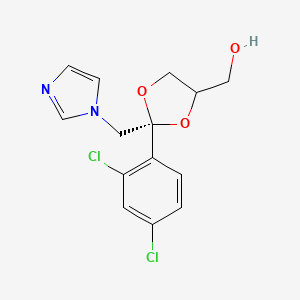
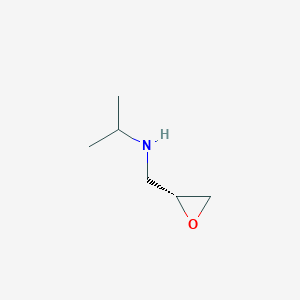
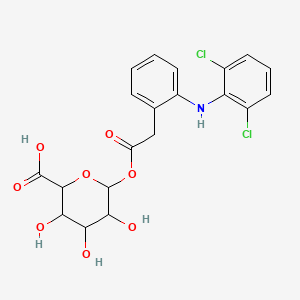
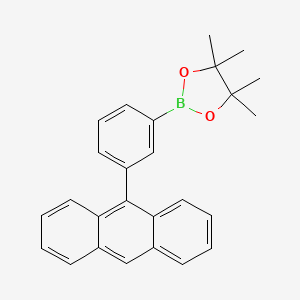



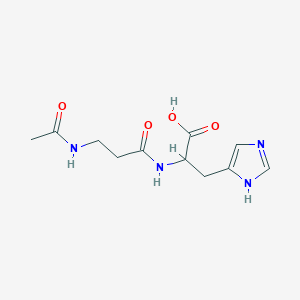
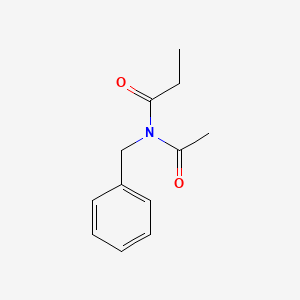
![5-Nitro[1,1'-biphenyl]-2,2'-diamine](/img/structure/B13404983.png)
